Methyl 3-amino-3,5-dimethylhexanoate
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Overview
Description
Methyl 3-amino-3,5-dimethylhexanoate is an organic compound with the molecular formula C9H19NO2 It is characterized by the presence of an ester group and a primary amine group attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-3,5-dimethylhexanoate typically involves the esterification of 3-amino-3,5-dimethylhexanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
3-amino-3,5-dimethylhexanoic acid+methanolacid catalystmethyl 3-amino-3,5-dimethylhexanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3,5-dimethylhexanoate can undergo various chemical reactions, including:
Oxidation: The primary amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3-amino-3,5-dimethylhexanol.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Methyl 3-amino-3,5-dimethylhexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-amino-3,5-dimethylhexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The primary amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity and function. The ester group may undergo hydrolysis, releasing the active amine compound.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-3,5-dimethylpentanoate
- Methyl 3-amino-3,5-dimethylheptanoate
- Methyl 3-amino-3,5-dimethylbutanoate
Uniqueness
Methyl 3-amino-3,5-dimethylhexanoate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C9H19NO2 |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
methyl 3-amino-3,5-dimethylhexanoate |
InChI |
InChI=1S/C9H19NO2/c1-7(2)5-9(3,10)6-8(11)12-4/h7H,5-6,10H2,1-4H3 |
InChI Key |
ZYARMYNZIQKAIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(CC(=O)OC)N |
Origin of Product |
United States |
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